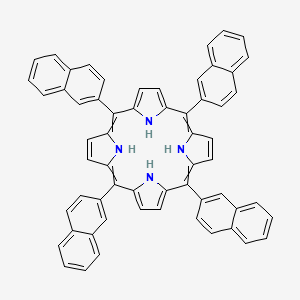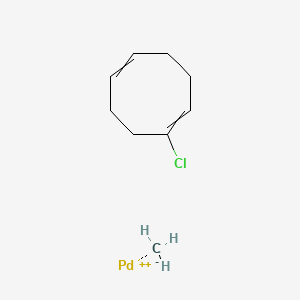
1-Chlorocycloocta-1,5-diene; methylpalladiumylium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chlorocycloocta-1,5-diene; methylpalladiumylium is an organometallic compound that features a palladium center coordinated to a 1-chlorocycloocta-1,5-diene ligand and a methyl group. This compound is of significant interest in the field of catalysis due to its ability to facilitate various organic transformations, particularly in cross-coupling reactions.
準備方法
The synthesis of 1-Chlorocycloocta-1,5-diene; methylpalladiumylium typically involves the reaction of palladium chloride with 1-chlorocycloocta-1,5-diene in the presence of a methylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1-Chlorocycloocta-1,5-diene; methylpalladiumylium undergoes a variety of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states, which can facilitate further transformations.
Reduction: The compound can be reduced to form palladium(0) species, which are highly reactive and can participate in various catalytic cycles.
Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or amines, to form new palladium complexes.
Cross-Coupling Reactions: The compound is particularly effective in facilitating cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are widely used in organic synthesis.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., toluene, dichloromethane), and various nucleophiles or electrophiles. Major products formed from these reactions include biaryl compounds, alkenes, and alkynes.
科学的研究の応用
1-Chlorocycloocta-1,5-diene; methylpalladiumylium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, particularly in the synthesis of complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through cross-coupling reactions.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which 1-Chlorocycloocta-1,5-diene; methylpalladiumylium exerts its effects involves the coordination of the palladium center to the 1-chlorocycloocta-1,5-diene ligand and the methyl group. This coordination facilitates the activation of various substrates, allowing them to undergo further transformations. The palladium center can undergo oxidative addition, reductive elimination, and transmetalation steps, which are key processes in catalytic cycles.
類似化合物との比較
1-Chlorocycloocta-1,5-diene; methylpalladiumylium can be compared with other similar compounds, such as:
Dichloro(1,5-cyclooctadiene)palladium(II): This compound features two chloride ligands and is also used in cross-coupling reactions.
Chloro(1,5-cyclooctadiene)iridium(I) dimer: This iridium complex is used in homogeneous catalysis and has applications in carbonylation and hydrosilylation reactions.
Dichloro(1,5-cyclooctadiene)platinum(II): This platinum complex is used in hydrogenative cyclization and stereoselective tandem hydrosilylation-Hiyama coupling reactions.
The uniqueness of this compound lies in its ability to facilitate a wide range of cross-coupling reactions with high efficiency and selectivity, making it a valuable tool in organic synthesis.
特性
分子式 |
C9H14ClPd+ |
|---|---|
分子量 |
264.08 g/mol |
IUPAC名 |
carbanide;1-chlorocycloocta-1,5-diene;palladium(2+) |
InChI |
InChI=1S/C8H11Cl.CH3.Pd/c9-8-6-4-2-1-3-5-7-8;;/h1-2,7H,3-6H2;1H3;/q;-1;+2 |
InChIキー |
KCPSSRNPZIQNDQ-UHFFFAOYSA-N |
正規SMILES |
[CH3-].C1CC=C(CCC=C1)Cl.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


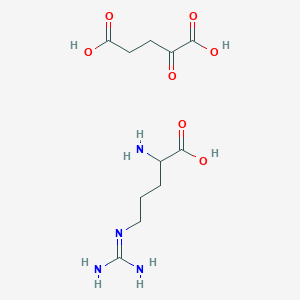
![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)

![3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12447367.png)
![(5Z)-5-{[1-(4-nitrophenyl)pyrrol-2-yl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12447368.png)

![6-(4-Chlorophenyl)-2-[(oxiran-2-ylmethyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B12447383.png)
![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)

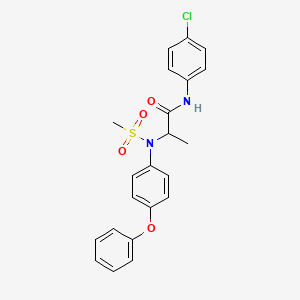

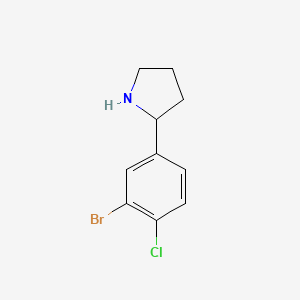
![N-tert-butyl-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B12447413.png)
